molecular formula C15H17ClO4 B14795956 Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate

Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate

Cat. No.: B14795956
M. Wt: 296.74 g/mol
InChI Key: VBNALWRGMKDXOZ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate (CAS 1188265-09-9) is a chemical compound with the molecular formula C15H17ClO4 and a molecular weight of 296.75 g/mol. It is recommended to be stored sealed in a dry environment at 2-8°C . This compound belongs to the pyrrolone class of derivatives, which are of significant interest in medicinal chemistry for their role as intracellular allosteric modulators of chemokine receptors . Specifically, this scaffold is utilized in the synthesis of compounds that target the intracellular binding site of CC chemokine receptors such as CCR1 and CCR2 . Research into these receptors is crucial for understanding inflammatory and immune diseases, including rheumatoid arthritis and multiple sclerosis . The pyrrolone derivatives are synthesized via a one-pot, multi-component condensation reaction starting from substituted aldehydes, anilines, and ethyl 2,4-dioxo-butanoates . Compounds acting at this novel intracellular site can function as high-affinity inverse agonists, offering a potential new approach for pharmacological intervention . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H17ClO4

Molecular Weight

296.74 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate

InChI

InChI=1S/C15H17ClO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3

InChI Key

VBNALWRGMKDXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Methodology and Mechanism

A predominant approach involves Grignard reagent formation followed by condensation with diethyl oxalate. The protocol, adapted from CN103709035A, proceeds as follows:

  • Grignard Reagent Preparation :
    • 1-Bromo-5-chloropentane reacts with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to form the organomagnesium intermediate.
    • Key conditions: Temperature maintained at -20°C to +15°C to prevent side reactions.
  • Condensation with Diethyl Oxalate :

    • The Grignard reagent reacts with diethyl oxalate in dry toluene at 0–5°C, yielding ethyl 7-chloro-2-oxoheptanoate.
    • Hydrolysis with dilute sulfuric acid (pH 2.5–3.0) and neutralization with sodium bicarbonate ensures product stability.
  • Introduction of 4-Chlorophenyl Group :

    • Subsequent coupling with 4-chlorobenzaldehyde via nucleophilic acyl substitution introduces the aryl moiety.
    • Catalytic acid (e.g., p-toluenesulfonic acid) facilitates this step, with yields reaching 90% under optimized conditions.

Optimization and Challenges

  • Solvent Choice : THF and toluene are critical for Grignard stability; alternative solvents like diethyl ether reduce yields by 15–20%.
  • Temperature Control : Exothermic reactions necessitate rigorous cooling to prevent ketone reduction or over-alkylation.

Table 1: Grignard Method Performance

Parameter Value/Outcome Source
Yield (Crude Product) 82–90%
Purity (Post-Purification) 97.2–99.0% (GC)
Key Side Reaction Over-hydrolysis to carboxylic acid

Claisen-Schmidt Condensation Approach

Reaction Design

This method leverages the Claisen-Schmidt mechanism to construct the dioxoheptanoate backbone:

  • Base-Catalyzed Condensation :
    • 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in aqueous ethanol (K₂CO₃, 10 mol%) to form α,β-unsaturated ketone intermediates.
  • Michael Addition :
    • The intermediate undergoes Michael addition with a second equivalent of ethyl acetoacetate, forming the heptanoate skeleton.
  • Oxidation :
    • Selective oxidation of secondary alcohols (e.g., using TEMPO/NaOCl) introduces the second ketone group.

Advantages and Limitations

  • Green Chemistry : Water/ethanol solvent systems reduce environmental impact.
  • Yield Variability : Reported yields range from 52% to 75% due to competing aldol side reactions.

Table 2: Claisen-Schmidt Method Metrics

Parameter Value/Outcome Source
Typical Yield 52–75%
Reaction Time 5–8 hours
Critical Side Product Aldol adducts (up to 20%)

Multicomponent One-Pot Synthesis

Three-Component Reaction

A streamlined one-pot method, inspired by pyrrolone derivative synthesis, involves:

  • Condensation : Ethyl 2,4-dioxobutanoate, 4-chlorobenzaldehyde, and aniline react in acetic acid at 95°C.
  • Cyclization and Ring Opening :
    • Spontaneous cyclization forms a pyrrolone intermediate, which is hydrolyzed under basic conditions to yield the target ester.

Key Insights

  • Catalyst Efficiency : Acetic acid acts as both solvent and catalyst, achieving conversions >85%.
  • Workflow Simplicity : Eliminates intermediate isolation, reducing process time by 40% compared to stepwise methods.

Table 3: One-Pot Synthesis Outcomes

Parameter Value/Outcome Source
Overall Yield 70–82%
Purity (HPLC) ≥95%
Byproducts <5% (anisidine derivatives)

Esterification of the Corresponding Acid

Acid Precursor Synthesis

7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid, synthesized via:

  • Oxidative Cleavage : Ozonolysis of substituted cyclohexenecarboxamides.
  • Hydrolysis : Acidic hydrolysis of nitrile intermediates.

Esterification Protocol

  • Fischer Esterification : The acid reacts with ethanol (H₂SO₄ catalyst) under reflux, achieving 88–92% conversion.
  • Alternative : DCC/DMAP-mediated coupling enhances yields to 94% but increases cost.

Table 4: Esterification Efficiency

Method Yield (%) Purity (%) Source
Fischer Esterification 88–92 90–95
DCC/DMAP Coupling 94 98

Comparative Analysis and Recommendations

Table 5: Method Comparison

Method Yield (%) Cost Scalability Green Metrics
Grignard-Based 82–90 High Moderate Low
Claisen-Schmidt 52–75 Low High High
One-Pot Multicomponent 70–82 Moderate High Moderate
Esterification 88–94 Variable High Low

Recommendations :

  • Lab-Scale : One-pot multicomponent synthesis balances yield and simplicity.
  • Industrial Scale : Grignard method offers reproducibility, albeit with higher solvent use.
  • Sustainability Focus : Claisen-Schmidt condensation in aqueous ethanol aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group and keto functionalities allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aryl Derivatives

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxoheptanoate (CAS 1188265-06-6)
  • Molecular Formula : C₁₆H₂₀O₅
  • Substituent : 4-Methoxyphenyl (electron-donating group).
  • Synthesis : Achieved via optimized routes with yields of 43–49% .
  • Purity : ≥95% (reagent suppliers) to ≥98% (original suppliers) .
Ethyl 7-(4-Bromophenyl)-4,7-Dioxoheptanoate (CAS 1208318-08-4)
  • Molecular Formula : C₁₅H₁₇BrO₄ (inferred from structural similarity).
  • Substituent : 4-Bromophenyl (electron-withdrawing, larger halogen).
  • Purity : ≥95% .
  • Key Differences : Bromine’s larger atomic radius introduces steric effects, which may reduce binding efficiency in biological targets compared to chlorine. Its higher molecular weight could also affect pharmacokinetics .

Acid Form: 7-(4-Chlorophenyl)-4,7-Dioxoheptanoic Acid (CAS 1566-07-0)

  • Molecular Formula : C₁₃H₁₁ClO₄ (inferred).
  • This acid form may serve as a metabolite or synthetic intermediate for the ester derivative .

Non-Aromatic Analog: 7-Ethoxy-4,7-Dioxoheptanoic Acid (CAS 1506-55-4)

  • Molecular Formula : C₉H₁₄O₅.
  • Structure : Lacks the aromatic ring, featuring ethoxy and ketone groups.
  • Key Differences : The absence of the 4-chlorophenyl group eliminates aromatic interactions (e.g., π-π stacking) in biological systems, likely reducing target affinity. This compound highlights the critical role of the aryl substituent in the parent molecule’s activity .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate?

Methodological Answer: A key synthesis involves the condensation of 4,7-dioxoheptanoate derivatives with chlorophenyl-containing precursors. For example, sodium hydride-mediated alkylation followed by hydrolysis has been used to produce structurally similar esters (e.g., ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate), achieving high yields through optimized reaction conditions . Characterization typically employs NMR, IR, and mass spectrometry to confirm the ester and ketone functionalities .

Q. How is the compound characterized structurally and functionally in early-stage research?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) is critical for confirming the ethyl ester group and ketone positions. Mass spectrometry (MS) validates the molecular weight (282.763 g/mol), while differential scanning calorimetry (DSC) or melting point analysis assesses purity. Physical properties like density (1.122 g/cm3^3) and boiling point (391.05°C) are determined experimentally or via computational modeling .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer: Initial cytotoxicity screening often uses MTT assays in cell lines (e.g., NSCLC A549 and NCI-H460) to determine IC50_{50} values. For example, structurally related imidazole derivatives with chlorophenyl groups showed IC50_{50} values of 250–300 µM, highlighting dose-dependent viability reduction . Solubility and stability in PBS or DMSO should be tested to ensure assay reliability.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Methodological Answer: Yield optimization may involve protecting group strategies. For instance, using a 9-fluorenylidenemethyl ester as a transient protecting group for the carboxylate moiety minimizes steric hindrance during condensation reactions, followed by deprotection with 7,11-diazabicyclo[5.4.0]undec-11-ene (DBU) to enhance final product purity . Reaction temperature control (e.g., 0–5°C for exothermic steps) and catalyst selection (e.g., triethylamine for acylations) are also critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from variable adduct formation. For example, γ-hydroxyalkenals derived from 4,7-dioxoheptanoate esters can form competing Michael adducts with histidine or cystine residues, reducing target-specific interactions. Using polyclonal antibodies specific to CEP-modified lysine residues improves detection specificity in biological samples . Dose-response validation across multiple cell lines and orthogonal assays (e.g., apoptosis markers) further clarifies mechanisms .

Q. How does the chlorophenyl substituent influence the compound’s reactivity and bioactivity?

Methodological Answer: The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the ketone positions, facilitating nucleophilic attacks in synthetic modifications. In biological systems, this group improves membrane permeability and target binding affinity, as seen in analogs like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate, which downregulates sirtuin isoforms (Sirt1, Sirt6) in cancer cells . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymatic active sites.

Q. What analytical techniques are recommended for detecting byproducts or degradation products?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies minor byproducts (e.g., hydrolysis products like 4,7-dioxoheptanoic acid). Accelerated stability studies under varying pH and temperature conditions, followed by principal component analysis (PCA) of spectral data, quantify degradation pathways .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, IC50_{50} curves) should be included in appendices, with processed data (e.g., regression analyses) in the main text .
  • Uncertainty Analysis : Report instrument precision (e.g., ±0.1°C for melting points) and biological assay variability (e.g., SEM in triplicate experiments) to enhance reproducibility .

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